MK-8189

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H22N6OS |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

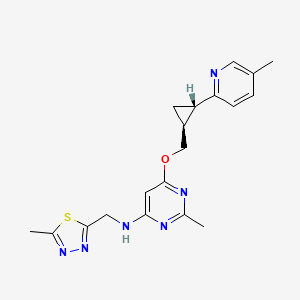

2-methyl-6-[[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy]-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine |

InChI |

InChI=1S/C19H22N6OS/c1-11-4-5-16(20-8-11)15-6-14(15)10-26-18-7-17(22-12(2)23-18)21-9-19-25-24-13(3)27-19/h4-5,7-8,14-15H,6,9-10H2,1-3H3,(H,21,22,23)/t14-,15+/m1/s1 |

InChI Key |

WQKPZDLZRFTMTI-CABCVRRESA-N |

Isomeric SMILES |

CC1=CN=C(C=C1)[C@H]2C[C@@H]2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C |

Canonical SMILES |

CC1=CN=C(C=C1)C2CC2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MK-8189 in Striatal Neurons: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the mechanism of action of MK-8189, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, within striatal neurons. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core pharmacology of this compound, its molecular interactions, and the downstream effects on striatal circuitry, supported by detailed experimental protocols and field-proven insights.

Introduction: Targeting Striatal Dysfunction with this compound

The striatum, a critical node in the basal ganglia, is integral to motor control, reward processing, and cognitive function. Dysfunction within the striatal circuits is a key feature of several neuropsychiatric disorders, including schizophrenia.[1] this compound is a novel small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][2] By targeting PDE10A, this compound offers a unique approach to modulate striatal output and restore balanced neuronal activity.[3] This guide will elucidate the precise mechanism by which this compound exerts its effects on striatal neurons, from the molecular level to the behavioral outcomes observed in preclinical models.

The Central Role of PDE10A in Striatal Signaling

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling.[1][4] Its high concentration in striatal MSNs positions it as a key regulator of the dopamine D1 and D2 receptor pathways, which are segregated in the direct (striatonigral) and indirect (striatopallidal) pathways, respectively.

The intricate balance of these pathways is crucial for proper motor and cognitive function. Dopamine D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP levels, while D2 receptor activation has the opposite effect. PDE10A acts as a crucial brake on cAMP and cGMP signaling, ensuring the precise temporal and spatial control of these second messengers.

This compound Mechanism of Action: Elevating Cyclic Nucleotides

This compound is a subnanomolar potency inhibitor of the PDE10A enzyme.[2] Its primary mechanism of action is to block the hydrolytic activity of PDE10A, leading to a significant elevation of both cAMP and cGMP levels within striatal MSNs.[2][4] This accumulation of cyclic nucleotides mimics and enhances the downstream signaling cascades of dopamine receptor activation.

Modulation of the Direct and Indirect Pathways

The elevation of cAMP and cGMP by this compound has distinct consequences for the two major striatal output pathways:

-

Direct Pathway (D1-MSNs): In D1-expressing MSNs, the increase in cAMP potentiates the signaling cascade initiated by D1 receptor activation. This leads to increased phosphorylation of downstream targets such as DARPP-32 and GluR1, ultimately enhancing the excitability and activity of the direct pathway.

-

Indirect Pathway (D2-MSNs): In D2-expressing MSNs, the effect is more nuanced. While D2 receptor activation typically suppresses cAMP production, the inhibition of PDE10A by this compound counteracts this effect, leading to a net increase in cAMP and cGMP levels. This effectively dampens the inhibitory influence of the D2 receptors and increases the activity of the indirect pathway.

This dual modulation of both the direct and indirect pathways is a key feature of this compound's mechanism and is believed to contribute to its antipsychotic-like effects.[2]

Experimental Validation: From Molecules to Behavior

The mechanism of action of this compound has been extensively validated through a series of preclinical studies. These experiments provide a robust body of evidence supporting its therapeutic potential.

Biochemical Assays: Measuring Cyclic Nucleotide Levels

A fundamental step in characterizing the effect of this compound is to directly measure the levels of cAMP and cGMP in striatal tissue following its administration. This is typically achieved using sensitive and specific enzyme-linked immunosorbent assays (ELISAs). Oral administration of this compound has been shown to significantly increase cGMP levels in rat striatal tissues.[2]

Table 1: Effect of this compound on Striatal Cyclic Nucleotide Levels

| Compound | Dose | Analyte | Fold Increase vs. Vehicle | Reference |

| This compound | 1 mg/kg, p.o. | cGMP | Significant Increase | [2] |

Gene Expression Analysis: Probing Pathway Activation

The activation of the direct and indirect pathways can be indirectly assessed by measuring the expression of pathway-specific neuropeptide genes. Substance P (SP) is a marker for the direct pathway, while enkephalin (ENK) is a marker for the indirect pathway. Administration of this compound leads to a significant elevation of both substance P and enkephalin mRNA, indicating the activation of both pathways.[2]

Table 2: Effect of this compound on Striatal Gene Expression

| Compound | Dose | Gene | Change in mRNA Expression | Reference |

| This compound | 1 mg/kg, p.o. | Substance P | Significant Elevation | [2] |

| This compound | 1 mg/kg, p.o. | Enkephalin | Significant Elevation | [2] |

Electrophysiology: Assessing Neuronal Excitability

The ultimate effect of this compound at the cellular level is a change in the electrophysiological properties of striatal MSNs. While specific data for this compound is not publicly available, the known mechanism of PDE10A inhibition allows for strong predictions. By increasing intracellular cAMP and cGMP, this compound is expected to increase the excitability of both D1 and D2 MSNs. This would manifest as a depolarization of the resting membrane potential, a lower threshold for action potential firing, and an increased firing rate in response to excitatory inputs.

Table 3: Predicted Electrophysiological Effects of this compound on Striatal MSNs

| Parameter | Predicted Effect in D1-MSNs | Predicted Effect in D2-MSNs | Rationale |

| Resting Membrane Potential | Depolarization | Depolarization | Increased inward currents mediated by cyclic nucleotide-gated channels. |

| Input Resistance | Increase | Increase | Modulation of potassium channels by PKA. |

| Action Potential Threshold | Decrease | Decrease | Increased availability of voltage-gated sodium channels. |

| Firing Rate | Increase | Increase | Overall increase in excitability. |

Behavioral Models: Evaluating Antipsychotic-like and Pro-cognitive Effects

The functional consequences of this compound's mechanism of action are evaluated in rodent models of schizophrenia. Two key assays are the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the startle reflex.

-

Conditioned Avoidance Response (CAR): In this test, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs characteristically suppress this avoidance behavior without impairing the ability to escape the aversive stimulus. This compound significantly decreases avoidance behavior at a PDE10A enzyme occupancy of greater than ~48%.[2]

-

Prepulse Inhibition (PPI): PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Psychotomimetic drugs like MK-801 disrupt PPI, and this disruption can be reversed by antipsychotic medications. This compound significantly reverses an MK-801-induced deficit in PPI at a PDE10A enzyme occupancy of ~47% and higher.[2]

Furthermore, this compound has demonstrated pro-cognitive effects in a rhesus monkey model, attenuating a ketamine-induced deficit in an object retrieval task at a PDE10A enzyme occupancy of ~29%.[2]

Table 4: Behavioral Efficacy of this compound in Preclinical Models

| Behavioral Assay | Model | Effect of this compound | Effective PDE10A Occupancy | Reference |

| Conditioned Avoidance Response | Rat | Decreased avoidance | > ~48% | [2] |

| Prepulse Inhibition | Rat (MK-801 induced deficit) | Reversal of deficit | ~47% and higher | [2] |

| Object Retrieval Task | Rhesus Monkey (Ketamine induced deficit) | Attenuation of deficit | ~29% | [2] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for Cyclic Nucleotide Measurement in Striatal Tissue (ELISA-based)

This protocol outlines the procedure for quantifying cAMP and cGMP levels in rat striatal tissue using commercially available ELISA kits.

Materials:

-

Rat striatal tissue

-

Phosphate-buffered saline (PBS)

-

0.1 M HCl

-

Protein assay reagent (e.g., BCA kit)

-

Commercially available cAMP and cGMP ELISA kits

-

Microplate reader

Procedure:

-

Tissue Homogenization: Rapidly dissect the striatum on ice and immediately homogenize in 5-10 volumes of 0.1 M HCl.

-

Centrifugation: Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cyclic nucleotides.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay.

-

ELISA Procedure: Follow the manufacturer's instructions for the cAMP or cGMP ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding the enzyme-conjugated cyclic nucleotide.

-

Incubating for a specified time to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding the substrate and incubating to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of cAMP or cGMP in the samples by comparing their absorbance to the standard curve. Normalize the values to the protein concentration of the homogenate.

Protocol for In Vivo Microdialysis in the Rat Striatum

This protocol describes the surgical implantation of a microdialysis probe into the rat striatum and the subsequent collection and analysis of dialysate to measure extracellular dopamine levels.

Materials:

-

Anesthetized rat

-

Stereotaxic frame

-

Microdialysis probe

-

Guide cannula

-

Dental cement

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

-

Craniotomy: Drill a small hole in the skull over the striatum at the appropriate coordinates.

-

Guide Cannula Implantation: Lower a guide cannula to the desired depth and secure it to the skull with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: Administer this compound or vehicle and continue collecting samples.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine levels as a percentage of the baseline pre-drug levels and compare the effects of this compound to the vehicle control.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of schizophrenia and other neuropsychiatric disorders characterized by striatal dysfunction. Its well-defined mechanism of action, centered on the inhibition of PDE10A and the subsequent elevation of cyclic nucleotides in striatal MSNs, provides a strong rationale for its clinical development. The experimental evidence from biochemical, gene expression, electrophysiological, and behavioral studies collectively supports the hypothesis that this compound can effectively modulate striatal output and ameliorate disease-relevant phenotypes.

Future research should focus on further elucidating the long-term consequences of PDE10A inhibition on striatal plasticity and circuit function. Additionally, exploring the potential of this compound in other neurological conditions where striatal pathology is implicated, such as Huntington's disease, is a promising avenue for investigation. The continued application of the rigorous experimental approaches outlined in this guide will be essential for advancing our understanding of this compound and realizing its full therapeutic potential.

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of MK-8189 in Modulating cAMP and cGMP Signaling

Abstract

This technical guide provides a comprehensive examination of MK-8189, a highly potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). We will explore the core mechanism of action, focusing on how this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a robust framework for understanding the therapeutic potential of PDE10A inhibition.

Introduction: The Significance of PDE10A and the Advent of this compound

Phosphodiesterases (PDEs) are a superfamily of enzymes that serve as critical regulators of intracellular signaling by catalyzing the hydrolysis of the second messengers cAMP and cGMP.[1][2] Among the 11 PDE families, PDE10A is uniquely expressed at high levels in the medium spiny neurons (MSNs) of the mammalian striatum, a brain region integral to motor control, cognition, and reward.[3][4][5] Dysfunctional striatal output is strongly implicated in the pathophysiology of neuropsychiatric disorders, particularly schizophrenia.[1]

PDE10A is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP.[6][7] Its strategic location within the striatum makes it a pivotal regulator of dopamine signaling. By controlling the levels of cAMP and cGMP, PDE10A modulates the activity of the two main striatal output pathways: the direct pathway (expressing D1 dopamine receptors) and the indirect pathway (expressing D2 dopamine receptors).[8][9]

This compound (also known as Elpipodect) is a novel, orally active, and highly selective PDE10A inhibitor developed by Merck, currently under investigation for the treatment of schizophrenia.[3][4][10] It exhibits sub-nanomolar potency, with an inhibitory constant (Ki) of 29 pM against the PDE10A enzyme, and demonstrates exceptional selectivity over other PDE families.[11][12] By inhibiting PDE10A, this compound elevates intraneuronal concentrations of cAMP and cGMP, thereby restoring balanced signaling in the striatum. This mechanism offers a novel therapeutic approach to treating the positive, negative, and cognitive symptoms of schizophrenia.[1][13]

Core Mechanism: this compound's Modulation of Cyclic Nucleotide Signaling

The fundamental role of this compound is to prevent the degradation of cAMP and cGMP. This inhibition leads to the accumulation of these second messengers, which in turn activates their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).

The PDE10A-Mediated Signaling Cascade

In the basal state, adenylyl and guanylyl cyclases produce cAMP and cGMP, respectively. PDE10A acts as a crucial "brake" on this signaling, hydrolyzing the cyclic nucleotides to their inactive monophosphate forms (AMP and GMP) and thus terminating the signal.[1] this compound removes this brake. By binding to the catalytic site of PDE10A, this compound prevents the hydrolysis of cAMP and cGMP, leading to a sustained increase in their intracellular levels.[3][6] This amplified signaling cascade is central to its therapeutic effect.

Sources

- 1. Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. forum.schizophrenia.com [forum.schizophrenia.com]

- 6. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of dopamine signaling in the striatum by phosphodiesterase inhibitors: novel therapeutics to treat neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported | BioWorld [bioworld.com]

- 13. pubs.acs.org [pubs.acs.org]

Discovery and development of MK-8189 for schizophrenia

An In-Depth Technical Guide to the Discovery and Development of MK-8189 for Schizophrenia

Abstract

Schizophrenia is a complex and debilitating psychiatric disorder characterized by positive, negative, and cognitive symptoms.[1][2] While current treatments, primarily atypical antipsychotics, have advanced the management of positive symptoms, significant unmet needs remain, particularly concerning negative and cognitive domains, alongside considerable side-effect burdens.[1][2] This has driven the exploration of novel therapeutic mechanisms beyond direct dopamine D2 receptor antagonism.[3] One of the most promising targets to emerge is phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatal medium spiny neurons (MSNs) that are central to the pathophysiology of schizophrenia.[3][4][5] This guide provides a comprehensive technical overview of the discovery and development of this compound, a highly potent and selective PDE10A inhibitor currently in late-stage clinical trials for the treatment of schizophrenia.[2][6][7] We will detail the scientific rationale for targeting PDE10A, the medicinal chemistry journey from a fragment hit to a clinical candidate, the preclinical pharmacological validation, and the clinical trial data that underscore the therapeutic potential of this compound.

Target Rationale: PDE10A as a Nodal Point in Striatal Signaling

The striatum, a key component of the basal ganglia, plays a critical role in integrating cortical information to guide action selection, a process profoundly disrupted in schizophrenia.[3] The striatum's function is modulated by the intricate interplay of dopaminergic and glutamatergic signaling within its two main output pathways, the direct (dMSN) and indirect (iMSN) pathways. PDE10A is almost exclusively expressed in these MSNs, where it hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][8]

By degrading these cyclic nucleotides, PDE10A acts as a crucial regulator of downstream signaling cascades, particularly the Protein Kinase A (PKA) pathway. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which is hypothesized to rebalance the dysfunctional striatal output in schizophrenia. Specifically, PDE10A inhibition potentiates signaling through the dopamine D1 receptor (excitatory, prevalent in dMSNs) and functionally attenuates signaling through the D2 receptor (inhibitory, prevalent in iMSNs).[5][9] This dual action offers a novel mechanism to treat not only the positive symptoms associated with hyperdopaminergic states but also potentially the negative and cognitive symptoms linked to hypofunction of the D1 receptor pathway.[10]

Lead Discovery and Optimization: The Path to this compound

The development of this compound began with a fragment-based screening effort that identified an initial pyrimidine hit.[1][6] Early optimization of this scaffold led to potent PDE10A inhibitors, but these compounds were hampered by significant liabilities, including poor pharmacokinetic profiles (low oral bioavailability and high clearance), low aqueous solubility, and off-target activities, particularly hERG ion channel binding and cytochrome P450 (CYP) inhibition.[1][2]

The key breakthrough was the design of an isomeric pyrimidine series.[6][11] This strategic modification of the core structure addressed the previous liabilities and provided a superior scaffold for further optimization.[2] The medicinal chemistry team then systematically refined the "eastern" and "western" substituents of the molecule to enhance potency, selectivity, and drug-like properties.[2][7] This iterative process, balancing multiple parameters, ultimately culminated in the identification of compound 18 , designated this compound.[1][6]

Table 1: In Vitro Profile of this compound

| Parameter | Value | Significance |

|---|---|---|

| PDE10A Potency (Ki) | 0.029 nM (human) | Demonstrates sub-nanomolar binding affinity to the target enzyme.[1][12] |

| Cellular Potency (IC50) | 1.6 nM (hPDE10A) | Confirms potent activity in a cellular context.[1][12] |

| Selectivity | >500,000-fold vs. other PDE families | High selectivity minimizes the risk of off-target effects related to inhibition of other phosphodiesterases.[1][12] |

| hERG Binding (MK499) | Low activity | Indicates reduced risk for cardiac QT prolongation, a common issue with CNS drugs.[1] |

| CYP Inhibition | Low inhibition | Suggests a lower potential for drug-drug interactions.[1] |

| Permeability | High passive permeability | Predicts good blood-brain barrier penetration, which is essential for a CNS drug.[1] |

| P-gp Substrate | No (human, monkey) | Not subject to efflux by P-glycoprotein, aiding CNS exposure.[1] |

Preclinical Pharmacological Validation

With a promising in vitro profile, this compound underwent extensive preclinical evaluation to establish target engagement, downstream pharmacological effects, and efficacy in animal models relevant to schizophrenia.

Target Engagement and Pathway Modulation

A critical step in validating a CNS drug is confirming that it reaches its target in the brain at therapeutic concentrations.

-

Methodology: PET Imaging for Enzyme Occupancy (EO): Positron Emission Tomography (PET) studies were conducted in rhesus monkeys using the specific PDE10A tracer [11C]MK-8193.[4] Animals were administered this compound orally, and subsequent PET scans were performed to measure the displacement of the radiotracer from the striatum. Plasma concentrations of this compound were correlated with the degree of PDE10A enzyme occupancy (EO).

-

Results: These studies established a clear relationship between plasma concentration and target engagement. For instance, plasma concentrations of 127 nM resulted in approximately 50% PDE10A EO in the striatum of rhesus monkeys.[4][13] A similar relationship was established in rats using the tracer [3H]MK-8193.[1][11]

Following confirmation of target engagement, studies in rats demonstrated the expected downstream biochemical consequences of PDE10A inhibition. Oral administration of this compound led to a significant increase in striatal levels of cGMP and phosphorylated GluR1 (pGluR1).[4][14] Furthermore, it elevated the mRNA expression of both substance P and enkephalin, indicating functional modulation of the direct (D1-mediated) and indirect (D2-mediated) pathways, respectively.[4][13][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. alzforum.org [alzforum.org]

- 9. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported | BioWorld [bioworld.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical pharmacology and selectivity profile of MK-8189

An In-Depth Technical Guide to the Preclinical Pharmacology and Selectivity of MK-8189, a Novel PDE10A Inhibitor

Introduction: A New Mechanistic Approach for Schizophrenia

Schizophrenia is a complex and chronic psychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] While current atypical antipsychotics, the standard of care, have advanced treatment, they often lack significant efficacy against negative and cognitive symptoms and are associated with burdensome side effects, such as weight gain, limiting patient compliance.[1][2] This therapeutic gap has driven the search for novel mechanisms of action.

One such promising target is phosphodiesterase 10A (PDE10A), an enzyme highly concentrated in the medium spiny neurons of the striatum.[1][3] The striatum is a critical hub for integrating cortical and limbic information to modulate motor activity, cognition, and reward, and its dysregulation is strongly implicated in the pathophysiology of schizophrenia.[1][4] PDE10A specifically hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE10A, the levels of these cyclic nucleotides increase, which is hypothesized to normalize impaired striatal output and thereby address the core symptom domains of schizophrenia.[1][4]

This compound (also known as Elpipodect) is a novel, highly potent, and selective PDE10A inhibitor developed to test this hypothesis.[1][5] It emerged from an extensive medicinal chemistry effort to optimize an early fragment hit, resulting in an isomeric pyrimidine compound with superior physicochemical properties, pharmacokinetics, and a clean off-target profile compared to earlier candidates.[1][4] This guide provides a comprehensive overview of the preclinical data that defined the pharmacological profile of this compound and established the scientific rationale for its clinical development.

Section 1: Molecular Pharmacology and Selectivity Profile

The foundational work in characterizing a novel therapeutic agent lies in defining its interaction with its intended target and ensuring it does not engage with other targets that could lead to off-target effects. For this compound, this involved a suite of in vitro assays to quantify its potency, kinetics, and selectivity.

Mechanism of Action: Modulating Striatal Signaling

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of the PDE10A enzyme. This inhibition prevents the breakdown of cAMP and cGMP in striatal medium spiny neurons. The resulting elevation in cyclic nucleotide levels is believed to potentiate the signaling of both the dopamine D1 receptor-mediated direct pathway and the D2 receptor-mediated indirect pathway, leading to a rebalancing of striatal output.[3][6] This dual modulation is a key differentiator from traditional antipsychotics that primarily target D2 receptors.

In Vitro Potency and Binding Kinetics

The potency of this compound was established through rigorous enzymatic and cellular assays. It demonstrates subnanomolar potency, a critical feature for achieving high target engagement at low clinical doses.[3] Kinetic analysis confirmed that the binding is potent and, importantly, reversible, which can be advantageous for safety and minimizing potential long-term target-related toxicities.[7][8]

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 0.029 nM (29 pM) | Human | Functional Enzyme Inhibition | [5][7][8] |

| Cellular Potency (IC50) | 1.6 nM | Human | Recombinant Cell-Based Assay | [7][8] |

| Binding Kinetics | Reversible | Human | Surface Plasmon Resonance | [7][8] |

| On-rate (kon) | ~8.0 x 10⁷ M⁻¹s⁻¹ | Human | Surface Plasmon Resonance | [7][8] |

Selectivity Profile

A cornerstone of the this compound preclinical profile is its exceptional selectivity. The compound was screened against all other human phosphodiesterase enzyme families, demonstrating a remarkable >500,000-fold selectivity for PDE10A.[7][8] This high degree of selectivity is crucial for minimizing the risk of off-target effects that have plagued less selective PDE inhibitors. Further profiling against a broad panel of receptors, ion channels, and transporters revealed a clean ancillary profile, predicting a low propensity for common liabilities such as hERG channel inhibition, which was an issue with earlier lead compounds.[1][8]

Section 2: In Vitro ADME and Safety Characterization

Beyond target interaction, a successful clinical candidate must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties and a clean in vitro safety profile.

-

Permeability and CNS Penetration: Transporter studies indicated a high potential for central nervous system (CNS) penetration. This compound exhibits high passive permeability and is not a substrate of the human P-glycoprotein (P-gp) efflux transporter, a key gatekeeper at the blood-brain barrier.[7][8] This ensures that the drug can efficiently reach its target in the brain.

-

In Vitro Safety: this compound was found to be negative in a microbial mutagenesis assay (Ames test) and an assay for chromosomal aberrations in Chinese hamster ovary cells.[7][8] These results provided early confidence in the compound's non-genotoxic nature.

Section 3: In Vivo Pharmacokinetics and Target Engagement

The promising in vitro characteristics of this compound were subsequently validated in preclinical animal models to understand its behavior in a whole-organism context and, most critically, to confirm that it engages its target in the brain at relevant exposures.

Pharmacokinetic Profile

Pharmacokinetic studies in Wistar-Hannover rats and rhesus monkeys revealed that this compound has moderate plasma clearance and a relatively low volume of distribution.[1][7] This results in a favorable half-life for potential once-daily dosing and good oral bioavailability, supporting its development as an oral therapeutic.

| Parameter | Rat | Rhesus Monkey | Reference |

| Half-life (T½) | 4.8 h | 4.2 h | [1][7] |

| Oral Bioavailability (F%) | 46% | 41% | [1][7] |

| Plasma Protein Binding | 91.8% (unbound: 8.2%) | 91.3% (unbound: 8.7%) | [1] |

Quantifying Target Engagement in the Brain

Establishing a clear relationship between drug concentration in the plasma and occupancy of the PDE10A enzyme in the striatum was a pivotal step. This was achieved using positron emission tomography (PET) in rhesus monkeys with the PDE10A-specific tracer [11C]MK-8193 and ex vivo radioligand displacement studies in rats with [3H]MK-8193.[3][6] These studies allow for a quantitative measure of how much of the target enzyme is bound by this compound at a given plasma concentration. In rhesus monkeys, a plasma concentration of 127 nM was shown to yield approximately 50% enzyme occupancy (EO) in the striatum.[3][6][9]

Section 4: Preclinical Efficacy in Models of Schizophrenia

With a strong PK/PD (pharmacokinetic/pharmacodynamic) relationship established, the next critical step was to demonstrate efficacy in animal models designed to mimic specific symptom domains of schizophrenia. The choice of these models is crucial; they are selected based on their predictive validity for antipsychotic efficacy.

Efficacy in Models of Positive Symptoms

-

Conditioned Avoidance Responding (CAR): In the rat CAR assay, a model with high predictive validity for antipsychotic drugs, this compound significantly decreased avoidance behavior at PDE10A enzyme occupancy levels greater than ~48%.[3][9] This demonstrates efficacy in a model of psychosis-like behavior.

-

Prepulse Inhibition (PPI): this compound also reversed the deficit in sensorimotor gating induced by the NMDA receptor antagonist MK-801. This reversal of the PPI deficit, a translational marker of sensorimotor gating deficits seen in patients, was achieved at an enzyme occupancy of ~47% and higher.[3][9]

-

Hyperlocomotion: The compound also dose-dependently attenuated locomotor activity induced by MK-801 in rats, another standard model for screening antipsychotic potential.[1]

Efficacy in Models of Cognitive Deficits

To assess the potential of this compound to address cognitive symptoms, different behavioral paradigms were employed.

-

Object Retrieval Task: In rhesus monkeys, this compound significantly attenuated a cognitive deficit induced by ketamine in an object retrieval task. Notably, this cognitive enhancement was observed at a lower enzyme occupancy of ~29%.[3][9]

-

Novel Object Recognition (NOR): In rats, this compound improved performance in the NOR task, a model of recognition memory, at doses of 0.16 and 0.25 mg/kg.[1]

| Preclinical Model | Symptom Domain | Species | Efficacy Endpoint | Required Enzyme Occupancy (EO) | Reference |

| Conditioned Avoidance | Positive | Rat | Decreased avoidance behavior | > ~48% | [3][9] |

| MK-801-induced PPI Deficit | Positive | Rat | Reversal of deficit | ≥ ~47% | [3][9] |

| Ketamine-induced Deficit | Cognitive | Rhesus Monkey | Attenuation of performance deficit | ~29% | [3][9] |

Section 5: Summary and Translation to Clinical Development

The comprehensive preclinical evaluation of this compound painted the picture of a highly potent and selective PDE10A inhibitor with excellent pharmaceutical properties and a robust in vivo profile. The data demonstrated clear target engagement in the CNS and efficacy in validated animal models of both positive and cognitive symptoms of schizophrenia.

A key output of this work was the establishment of a clear, quantitative relationship between plasma concentration, target occupancy in the brain, and behavioral efficacy. This "three-way linkage" is the cornerstone of modern, mechanistically driven drug development. It provides the confidence to progress a compound into human trials and, critically, guides the selection of doses that are predicted to achieve the necessary target engagement for a therapeutic effect. The preclinical findings strongly supported the advancement of this compound into clinical trials for schizophrenia.[1][3][4]

Section 6: Detailed Experimental Protocols

Disclaimer: The following are representative protocols based on standard industry practices and published literature. Specific parameters may have been optimized by the developing laboratory.

Protocol 1: PDE10A Enzyme Inhibition Assay (Functional Ki Determination)

-

Reagents & Materials: Recombinant human PDE10A enzyme, [3H]-cGMP (radiolabeled substrate), unlabeled cGMP, Snake Venom Nucleotidase, Scintillation Proximity Assay (SPA) beads, 96-well microplates, this compound compound stock in DMSO.

-

Compound Preparation: Perform serial dilutions of this compound in assay buffer to create a concentration-response curve (e.g., 11 points, 3-fold dilutions). Include vehicle (DMSO) controls for 0% and 100% inhibition.

-

Assay Reaction:

-

To each well of the microplate, add 25 µL of diluted this compound or control.

-

Add 25 µL of diluted PDE10A enzyme solution and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate mix containing [3H]-cGMP and unlabeled cGMP.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C. The reaction is run under conditions of linear substrate conversion.

-

-

Reaction Termination & Detection:

-

Stop the reaction by adding 50 µL of a stop mix containing Snake Venom Nucleotidase and SPA beads. The nucleotidase converts the unhydrolyzed [3H]-cGMP to [3H]-guanosine, which does not bind the SPA beads. The hydrolyzed [3H]-GMP product binds the beads.

-

Incubate for 20 minutes to allow for bead binding.

-

Read the plate on a microplate scintillation counter (e.g., TopCount) to measure the radioactivity bound to the beads.

-

-

Data Analysis:

-

Convert raw counts (CPM) to percent inhibition relative to controls.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration of substrate used in the assay.

-

Protocol 2: Rat Conditioned Avoidance Responding (CAR) Assay

-

Apparatus: A standard two-way shuttle box with a grid floor capable of delivering a mild foot shock, a light (Conditioned Stimulus, CS), and an auditory tone.

-

Animal Training:

-

Male Wistar rats are trained over multiple daily sessions.

-

Each trial begins with the presentation of the CS (light) for 10 seconds.

-

If the rat crosses to the other side of the shuttle box during the CS presentation, it is recorded as an "avoidance" and the trial ends.

-

If the rat fails to cross, a mild, scrambled foot shock (Unconditioned Stimulus, US) is delivered through the grid floor concurrently with the CS for a further 10 seconds.

-

If the rat crosses during the US presentation, it is recorded as an "escape."

-

Training continues until animals reach a stable performance criterion (e.g., >80% avoidance).

-

-

Test Procedure:

-

On the test day, trained rats are randomly assigned to treatment groups (e.g., Vehicle, this compound at 0.25, 0.5, 0.75 mg/kg, p.o.).

-

Animals are dosed orally at a specific time (e.g., 60 minutes) before the test session.

-

Each animal is placed in the shuttle box and subjected to a test session (e.g., 30 trials).

-

The number of avoidances, escapes, and escape failures is recorded for each animal.

-

-

Data Analysis:

-

The primary endpoint is the percentage of avoidance responses.

-

Data are analyzed using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the drug-treated groups to the vehicle control group.

-

A significant reduction in avoidance responses without a significant increase in escape failures indicates a specific antipsychotic-like effect rather than general motor impairment or sedation.

-

References

-

Uslaner, J. M., et al. (2021). Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

R Discovery. (2021). Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia. R Discovery. [Link]

-

Layton, M. E., et al. (2023). Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. [Link]

-

BioWorld. (2023). Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported. BioWorld Science. [Link]

-

Merck Clinical Trials. (2020). Efficacy and Safety of this compound in Participants With an Acute Episode of Schizophrenia. Merck. [Link]

-

Farr, T. D., et al. (2023). Magnetic resonance imaging detects white adipose tissue beiging in mice following PDE10A inhibitor treatment. JCI Insight. [Link]

-

Power. (2025). This compound for Schizophrenia. Power. [Link]

-

ResearchGate. (2021). Profile of this compound (18). ResearchGate. [Link]

-

Stepan, A. F. & Lutter, F. H. (2023). This compound: A Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Synfacts. [Link]

-

ResearchGate. (2023). Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. ResearchGate. [Link]

-

Layton, M. E., et al. (2023). Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. ACS Publications. [Link]

-

ALZFORUM. (2023). This compound. Alzforum. [Link]

-

ClinicalTrials.gov. (2020). Efficacy and Safety of this compound in Participants With an Acute Episode of Schizophrenia. ClinicalTrials.gov. [Link]

-

Mukai, Y., et al. (2024). Effects of PDE10A inhibitor this compound in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial. Schizophrenia Research. [Link]

Sources

- 1. Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnetic resonance imaging detects white adipose tissue beiging in mice following PDE10A inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported | BioWorld [bioworld.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Introduction to MK-8189: A Novel Approach for Schizophrenia Treatment

An In-depth Technical Guide to the Chemical Structure and Synthesis of MK-8189 (Elpipodect)

This compound, also known as elpipodect, is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Merck & Co. for the treatment of schizophrenia.[1][2][3][4] Schizophrenia is a complex and chronic mental disorder characterized by positive symptoms (e.g., psychosis, hallucinations), negative symptoms (e.g., apathy, amotivation), and cognitive impairment.[5] Current antipsychotic medications primarily target dopamine D2 receptors, which can be effective for positive symptoms but often have limited efficacy for negative and cognitive symptoms and can be associated with significant side effects.[6]

The therapeutic rationale for this compound is rooted in the unique role of the PDE10A enzyme. PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for regulating motor function, motivation, and cognition.[7][8][9] This enzyme is a key regulator of neuronal signaling by catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDE10A, this compound elevates the levels of these second messengers, thereby normalizing the dysfunctional striatal activity implicated in the pathophysiology of schizophrenia.[5][10] This mechanism offers the potential to address all three symptom domains of schizophrenia with a potentially more favorable side effect profile.[5][6]

Part 1: Chemical Structure Elucidation

The molecular architecture of this compound is the result of an extensive medicinal chemistry effort aimed at optimizing potency, selectivity, and pharmacokinetic properties. The structure was refined from an initial fragment hit into a clinical candidate with subnanomolar potency and excellent pharmaceutical characteristics.[5][7]

Chemical Identity

-

IUPAC Name: 2-Methyl-6-[[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy]-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine[1]

-

Chemical Formula: C₁₉H₂₂N₆OS[1]

-

Molar Mass: 382.49 g·mol⁻¹[1]

-

CAS Number: 1424371-93-6[1]

-

SMILES: CC1=CN=C(C=C1)[C@H]2C[C@@H]2COC3=NC(=NC(=C3)NCC4=NN=C(S4)C)C[1]

-

InChIKey: WQKPZDLZRFTMTI-CABCVRRESA-N[8]

Core Structural Features and Structure-Activity Relationships (SAR)

The structure of this compound can be deconstructed into three key components, each playing a critical role in its interaction with the PDE10A enzyme. The discovery process began with a 2-chloro-3-methyl pyrimidine fragment, which was systematically elaborated to achieve the final, highly optimized structure.[5][11][12]

-

Isomeric Pyrimidine Core: The central scaffold is an isomeric pyrimidine ring. This specific arrangement was a crucial innovation that addressed liabilities found in earlier compound series, leading to improved physicochemical properties, a better off-target profile, and enhanced pharmacokinetics.[5][13] The pyrimidine nitrogens act as hydrogen bond acceptors, interacting either directly with amino acid side chains in the PDE10A binding pocket or through bridging water molecules.[6]

-

"Western" Pyridinyl-Cyclopropylmethoxy Group: This portion of the molecule, featuring a 5-methylpyridine connected to a trans-cyclopropane linker, is designed to engage with a key tyrosine residue (Tyr683) in the PDE10A selectivity pocket.[5][6] The cyclopropane moiety serves to reduce the number of rotatable bonds, locking the molecule into an optimal conformation for binding and contributing to its high potency.[6]

-

"Eastern" Methyl-Thiadiazolyl-Methylamino Group: This amine substituent is critical for binding affinity. The NH group acts as a hydrogen bond donor, while the aromatic 1,3,4-thiadiazole ring engages in a pi-stacking interaction with the same key tyrosine residue that interacts with the western half of the molecule.[6] This dual interaction with a critical residue is a hallmark of its high-affinity binding.

The meticulous optimization of these fragments resulted in a molecule with not only exceptional potency but also high ligand efficiency (LBE) and ligand-lipophilicity efficiency (LLE), metrics that indicate a highly optimized and "drug-like" compound.[5]

Part 2: Synthesis of this compound

While the precise, scalable manufacturing process for this compound is proprietary to Merck, the discovery and optimization pathway has been detailed in medicinal chemistry literature.[5][13] The synthesis is a multi-step process that involves the strategic coupling of the key structural fragments to the central pyrimidine core.

Conceptual Synthetic Strategy

The overall approach to synthesizing this compound and its analogs involves a convergent synthesis. This means that the three main components (the western heterocycle, the central pyrimidine core, and the eastern amine sidechain) are synthesized separately and then coupled together in the final stages. This strategy is highly efficient for exploring different chemical groups at each position to optimize the molecule's properties.

The key steps in this conceptual workflow are:

-

Formation of the Western Fragment: Synthesis of the [(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol intermediate. This chiral fragment is a critical building block.

-

Functionalization of the Pyrimidine Core: A di-functionalized pyrimidine, such as a dichloropyrimidine, serves as the central scaffold. One chlorine atom is displaced by the alcohol of the western fragment via a nucleophilic aromatic substitution (SNAr) reaction to form an ether linkage.

-

Coupling of the Eastern Fragment: The second chlorine atom on the pyrimidine core is then displaced by the (5-methyl-1,3,4-thiadiazol-2-yl)methanamine through a second SNAr reaction. This final coupling step assembles the complete this compound molecule.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a convergent synthesis for this compound.

Caption: Conceptual convergent synthesis workflow for this compound.

Part 3: Mechanism of Action and Biological Activity

This compound exerts its therapeutic effect by precisely modulating cyclic nucleotide signaling within the striatum.

Signaling Pathway of PDE10A Inhibition

-

Target Engagement: this compound crosses the blood-brain barrier and binds to the PDE10A enzyme within medium spiny neurons (MSNs) of the striatum.[9]

-

Enzyme Inhibition: This binding potently and selectively inhibits the catalytic activity of PDE10A.

-

Second Messenger Accumulation: The inhibition of PDE10A prevents the breakdown of cAMP and cGMP, leading to their accumulation within the MSNs.

-

Pathway Modulation: The elevated levels of cAMP and cGMP enhance signaling through downstream pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation impacts both the dopamine D1 receptor-mediated "direct" pathway and the D2 receptor-mediated "indirect" pathway.[7][13]

-

Restoration of Striatal Output: By amplifying these signaling cascades, this compound helps to normalize the aberrant striatal output that is believed to underlie the symptoms of schizophrenia.[5][7] Preclinical studies have shown that administration of this compound leads to a significant increase in markers of striatal signaling, such as phospho-GluR1, and the expression of genes like substance P and enkephalin, which are indicative of D1 and D2 pathway activation, respectively.[7][13]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via PDE10A inhibition.

Part 4: Quantitative Data Summary

This compound has demonstrated a robust profile in a range of preclinical assays, supporting its advancement into clinical trials.

| Parameter | Value | Species | Source |

| In Vitro Potency | |||

| PDE10A Ki | 0.029 nM (29 pM) | Human | [2][14] |

| PDE10A IC₅₀ (recombinant cells) | 1.6 nM | Human | [2] |

| Selectivity | |||

| PDE Selectivity vs. other PDEs | >500,000-fold | Human | [2] |

| Pharmacokinetics (Oral) | |||

| Oral Bioavailability | 46% | Rat | [2] |

| Oral Bioavailability | 41% | Rhesus Monkey | [2] |

| Half-life (t₁/₂) | 4.8 h | Rat | [2] |

| Half-life (t₁/₂) | 4.2 h | Rhesus Monkey | [2] |

| Unbound Clearance (Clᵤ) | 260 mL/min/kg | Rat | [2] |

| In Vivo Target Engagement | |||

| 50% Enzyme Occupancy (EO₅₀) | 52 nM (plasma conc.) | Rat | [12] |

| 50% Enzyme Occupancy (EO₅₀) | ~127 nM (plasma conc.) | Rhesus Monkey | [7] |

Conclusion

This compound is a testament to a successful structure-based drug design and lead optimization campaign. It is a highly potent and selective PDE10A inhibitor with a chemical structure fine-tuned for optimal interaction with its target. Its mechanism of action, centered on the amplification of cAMP/cGMP signaling in the striatum, provides a novel pharmacological approach for treating the multifaceted symptoms of schizophrenia. Supported by a strong preclinical data package demonstrating robust target engagement and efficacy in relevant animal models, this compound is currently under investigation in Phase 2b clinical trials to evaluate its potential as a first-in-class therapeutic for patients with schizophrenia.[5][13]

References

- Uslaner, J. M., et al. (2025). Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfToKIIWCH-WhKCAA1eJsPhve9SIqzhklP93ASH-aVvJdWzkDqzauZ2zOf86bIU4MU7ity3qc2cbvuXav2DdTezyzLZKK76K1VkwvjnJTdsaif5xqjM6MhORuXQ4YWIIK6bYU=]

- Wikipedia. This compound. [https://en.wikipedia.org/wiki/MK-8189]

- Layton, M. E., et al. (2023). Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 66(2), 1157–1171. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01521]

- BioWorld. (2023). Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported. [https://vertexaisearch.cloud.google.

- ResearchGate. Profile of this compound (18). [https://www.researchgate.net/figure/Profile-of-MK-8189-18_tbl2_367332303]

- MedChemExpress. Elpipodect (this compound). [https://www.medchemexpress.com/elpipodect.html]

- Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxkKre85UT6y6wruoiYIlNZjv0ml8Gp3ha8EmCdJwVuqSeIpwOfd2cP7zSSdO32aVHEO_yPp9cWpxDUgcUbIEpFLKxXzGtxWcyCM-d6tds5Ub-Vnxw5qWUy8MLSZGRaTfR0gwBRb0FASMSwbRn1aJWeVYz1oVEwlLRmX0=]

- ALZFORUM. This compound. [https://www.alzforum.org/therapeutics/mk-8189]

- Drug Hunter. (2023). elpipodect (this compound): a PDE10A Inhibitor to Treat Schizophrenia. [https://drughunter.com/molecules/elpipodect/]

- Layton, M. E., et al. (2023). Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9879482/]

- Chem Help ASAP. (2023). discovery of this compound, a PDE10A inhibitor. YouTube. [https://www.youtube.

- IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12323]

- Thieme. (2023). This compound: A Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. [https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00000037-1849195]

- Merck. (2024). Royalty Pharma Announces R&D Funding Collaboration With Merck. [https://www.merck.com/news/royalty-pharma-announces-rd-funding-collaboration-with-merck-to-co-fund-development-of-pde10a-inhibitor-mk-8189/]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported | BioWorld [bioworld.com]

- 3. drughunter.com [drughunter.com]

- 4. merck.com [merck.com]

- 5. Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. alzforum.org [alzforum.org]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

MK-8189 as a research tool for studying PDE10A function

The continued use of this compound in preclinical research will be vital for exploring the full therapeutic potential of PDE10A inhibition, not only in schizophrenia but also in other domains where striatal function is compromised, such as Huntington's disease and cognitive impairment associated with other neurological disorders. [2][17]

References

-

Smith, S. M., et al. (2024). Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Felt,baugh, T. J., et al. (2022). Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. MDPI. [Link]

-

Siuciak, J. A., et al. (2007). Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia. CNS Drugs. [Link]

-

Nishi, A., et al. (2008). Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. Journal of Neuroscience. [Link]

-

Schizophrenia.com. (2025). Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia. Schizophrenia.com News. [Link]

-

Zagorska, A., et al. (2018). Phosphodiesterase 10 Inhibitors - Novel Perspectives for Psychiatric and Neurodegenerative Drug Discovery. Current Medicinal Chemistry. [Link]

-

Feltbaugh, T. J., et al. (2022). Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. Cells. [Link]

-

RDiscovery. (2024). Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia. R Discovery. [Link]

-

ResearchGate. (2024). Effects of PDE10A inhibitor this compound in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial. Request PDF on ResearchGate. [Link]

-

Layton, M. E., et al. (2023). Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. [Link]

-

Marques, T. R., et al. (2018). Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study. Translational Psychiatry. [Link]

-

Polito, M., et al. (2021). Pivotal role of PDE10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. bioRxiv. [Link]

-

Dorotenko, A. Y., et al. (2022). Phosphodiesterase 10A as a Therapeutic Target in Neuropsychopharmacology: A Review. Regulatory Research and Medicine Evaluation. [Link]

-

Kehler, J., & Nielsen, J. (2011). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. Current Pharmaceutical Design. [Link]

-

Bentham Science. (2011). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. Bentham Science Publishers. [Link]

-

Layton, M. E., et al. (2023). Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. ACS Publications. [Link]

-

Grauer, S. M., et al. (2018). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology. [Link]

-

ResearchGate. (2011). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. ResearchGate. [Link]

-

AlzForum. (2023). This compound. AlzForum: Networking for a Cure. [Link]

-

Patsnap Synapse. (2025). What are the therapeutic candidates targeting PDE10A?. Patsnap Synapse. [Link]

-

Geneste, H., et al. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Profile of this compound (18). Scientific Diagram on ResearchGate. [Link]

-

BioWorld. (2023). Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported. BioWorld Science. [Link]

-

Drug Hunter. (2023). elpipodect (this compound): a PDE10A Inhibitor to Treat Schizophrenia. Drug Hunter. [Link]

-

Patsnap Synapse. (2024). What are PDE10A gene inhibitors and how do they work?. Patsnap Synapse. [Link]

-

YouTube. (2023). discovery of this compound, a PDE10A inhibitor. Drug Annotation Channel. [Link]

-

Mukai, Y., et al. (2024). Effects of PDE10A inhibitor this compound in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial. Schizophrenia Research. [Link]

Sources

- 1. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 10 Inhibitors - Novel Perspectives for Psychiatric and Neurodegenerative Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of this compound: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported | BioWorld [bioworld.com]

- 6. alzforum.org [alzforum.org]

- 7. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 8. forum.schizophrenia.com [forum.schizophrenia.com]

- 9. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]

- 10. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]

- 13. Effects of PDE10A inhibitor this compound in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. discovery.researcher.life [discovery.researcher.life]

In vitro characterization of MK-8189 PDE10A inhibition

An In-Depth Technical Guide to the In Vitro Characterization of MK-8189, a Potent and Selective PDE10A Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of this compound, a clinical-stage phosphodiesterase 10A (PDE10A) inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each experimental step. Our approach is grounded in the principles of building a robust, self-validating data package to thoroughly profile the potency, selectivity, and mechanism of action of novel therapeutic candidates like this compound.

The Scientific Imperative: Why Characterize PDE10A Inhibition?

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region integral to cognition and motor control.[4][5] Dysfunctional striatal output is a key feature in the pathophysiology of schizophrenia.[3][4] By inhibiting PDE10A, compounds like this compound increase the levels of cAMP and cGMP, thereby modulating downstream signaling pathways and restoring normal neuronal function.[3][6] This mechanism holds therapeutic promise for treating the positive, negative, and cognitive symptoms of schizophrenia.[3][7]

The rigorous in vitro characterization of a PDE10A inhibitor is the foundational step in its development. This process aims to answer three critical questions:

-

Potency: How effectively does the compound inhibit the PDE10A enzyme?

-

Selectivity: Does the compound inhibit other phosphodiesterases or off-target proteins, which could lead to undesirable side effects?

-

Cellular Activity: Does the compound engage and inhibit PDE10A within a living cell, leading to the desired downstream biological effects?

This guide will detail the experimental cascade designed to answer these questions for this compound.

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in regulating cyclic nucleotide signaling in striatal neurons and the impact of its inhibition by this compound.

Foundational Analysis: Biochemical Potency and Kinetics

The first step is to quantify the direct interaction between this compound and the purified PDE10A enzyme. This establishes the intrinsic potency and binding characteristics of the compound, free from the complexities of a cellular environment.

Determining Inhibitory Potency (IC50) via Enzymatic Assay

The half-maximal inhibitory concentration (IC50) is a measure of how much inhibitor is required to reduce the enzyme's activity by 50%. A common and robust method for this is the Fluorescence Polarization (FP) assay.

Causality Behind the Method: The FP assay is chosen for its high-throughput compatibility, sensitivity, and homogeneous format (no wash steps).[8][9][10] The principle relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, rapidly tumbling fluorescent substrate (e.g., FAM-cAMP) has a low polarization value. When PDE10A hydrolyzes it to FAM-AMP, a specific binding agent in the assay mix selectively binds the larger, linear product, causing it to tumble more slowly and thus increasing the polarization signal.[8][10] Inhibitors prevent this conversion, keeping the polarization signal low.

Experimental Protocol: PDE10A FP-Based IC50 Determination

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, MgCl2, pH 7.5).

-

PDE10A Enzyme: Dilute purified, recombinant human PDE10A enzyme to the desired working concentration (e.g., 20-40 pg/µL) in cold assay buffer.[9] The exact concentration should be predetermined via enzyme titration to ensure the reaction is in the linear range (typically ~20-30% substrate turnover).

-

Substrate: Dilute FAM-cAMP substrate to its working concentration (typically near its Km value for PDE10A) in assay buffer.

-

This compound: Prepare a serial dilution series of this compound in DMSO, then dilute further into assay buffer. A typical concentration range would span from 1 pM to 10 µM. Ensure the final DMSO concentration in the assay is ≤1%.[10]

-

Controls: Prepare a positive control (a known PDE10A inhibitor like Papaverine) and a negative/vehicle control (assay buffer with the same final DMSO concentration).

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the this compound serial dilutions or controls to the appropriate wells of a black, low-binding microtiter plate.

-

Add 10 µL of the FAM-cAMP substrate solution to all wells.

-

Initiate the enzymatic reaction by adding 5 µL of the diluted PDE10A enzyme solution to all wells except "no enzyme" controls.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction by adding 10 µL of the binding agent solution.

-

Incubate for another 15-30 minutes to allow for binding equilibration.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization on a suitable plate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Convert polarization values (mP) to percent inhibition relative to the positive and negative controls.

-

Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System: The inclusion of a standard inhibitor validates assay performance on a given day. The Z'-factor, calculated from the positive and negative controls, should be >0.5 to ensure the assay is robust and suitable for screening.

Determining Binding Affinity (Ki) and Kinetics

While IC50 is a functional measure, the inhibition constant (Ki) represents the intrinsic binding affinity of the inhibitor to the enzyme. Radioligand binding assays are the gold standard for directly measuring this parameter.[11] Additionally, Surface Plasmon Resonance (SPR) can provide detailed kinetic information, such as association (on-rate) and dissociation (off-rate) constants.

Causality Behind the Method: A competitive radioligand binding assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand (e.g., [3H]MK-8193, a known PDE10A tracer) from the enzyme.[12] This method directly quantifies binding at the active site. SPR, on the other hand, is a label-free technology that measures changes in mass on a sensor surface as the inhibitor binds to and dissociates from the immobilized enzyme, providing a real-time kinetic profile.[3][7]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Reagent Preparation:

-

Membrane Preparation: Use membranes from cells overexpressing human PDE10A.

-

Radioligand: Use a high-affinity PDE10A radioligand, such as [3H]MK-8193, at a concentration close to its dissociation constant (Kd).[12]

-

This compound: Prepare a 12-point serial dilution series.

-

-

Assay Procedure:

-

Incubate the cell membranes, radioligand, and varying concentrations of this compound in an assay buffer.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter mat.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 from the displacement curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This compound Biochemical Profile:

| Parameter | Value | Method | Rationale |

| Ki | 0.029 nM | Competitive Radioligand Binding | Measures intrinsic binding affinity to human PDE10A.[13] |

| IC50 | Sub-nanomolar | Enzymatic Assay (e.g., FP) | Confirms functional inhibition of enzyme activity.[14] |

| On-rate (ka) | ~8.0 x 10⁷ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | Quantifies the speed of binding to the target.[3][13] |

| Off-rate (kd) | ~1.7 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | Quantifies the stability of the drug-target complex. |

| Binding | Reversible | Surface Plasmon Resonance (SPR) | Confirms non-covalent, reversible interaction with PDE10A.[13] |

Cellular Context: Target Engagement and Downstream Effects

Confirming that a compound is potent on a purified enzyme is only the first step. It is crucial to demonstrate that it can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the expected biological response.

Cellular Potency (EC50) using a Reporter Gene Assay

Causality Behind the Method: A common way to measure cellular PDE10A inhibition is to use a reporter gene assay in a stable cell line, such as HEK-293, that overexpresses PDE10A.[15] These cells are also transfected with a plasmid containing a luciferase gene under the control of a cAMP Response Element (CRE).[15][16] When PDE10A is inhibited by this compound, intracellular cAMP levels rise, activating PKA, which in turn phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE and drives the expression of luciferase. The resulting luminescence is directly proportional to the extent of PDE10A inhibition. This provides a robust, quantifiable readout of cellular target engagement.

Experimental Workflow: Cellular Characterization

Selectivity Profiling

Causality Behind the Method: Selectivity is paramount for a safe therapeutic. Off-target inhibition of other PDE families can lead to significant side effects (e.g., PDE3 inhibition can cause cardiovascular effects; PDE6 inhibition can cause visual disturbances). Therefore, this compound must be tested against a broad panel of other human PDE enzymes. This is typically done using the same biochemical assay format as the primary potency screen. A highly selective compound will show a large window (ideally >1,000-fold) between its potency for the target (PDE10A) and its potency for all other PDEs.

This compound In Vitro Profile Summary:

| Parameter | Value | Method | Rationale |

| Cellular Potency (IC50) | 1.6 nM | Recombinant HEK-293 Cell Assay | Demonstrates target engagement and activity in a cellular context.[13] |

| PDE Selectivity | >500,000-fold vs other PDEs | Panel of Enzymatic Assays | Confirms high specificity for PDE10A, predicting a lower risk of off-target side effects.[13] |

| hERG Binding | Low affinity (favorable) | Radioligand Binding Assay | Assesses risk of cardiac ion channel block, a key safety liability.[7] |

| CYP450 Inhibition | Weak/No inhibition | Cytochrome P450 Inhibition Assay | Evaluates potential for drug-drug interactions.[7] |

| Permeability | High | PAMPA / Caco-2 Assay | Predicts ability to cross cell membranes and the blood-brain barrier.[7] |

Conclusion: Synthesizing a Coherent Profile

The in vitro characterization of this compound, following the principles and protocols outlined in this guide, generates a comprehensive data package. The data shows that this compound is a highly potent inhibitor of the PDE10A enzyme (Ki = 0.029 nM) with excellent binding kinetics.[13] Crucially, this potency translates into a cellular context, where it effectively inhibits PDE10A (IC50 = 1.6 nM) and modulates the downstream cAMP signaling pathway.[13] Furthermore, its exceptional selectivity (>500,000-fold) and clean off-target profile provide a strong rationale for its development as a safe and effective therapeutic.[13] This rigorous, multi-faceted approach ensures that only the most promising candidates, with a well-defined mechanism and a high probability of success, advance toward clinical evaluation.[3][7]

References

-

Emerging biology of PDE10A. (Source: PubMed, URL: [Link])

-

Key pathways involving PDE10A in cancer and pharmacological targeting by small-molecule inhibitors. (Source: ResearchGate, URL: [Link])

-

Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A. (Source: PubMed, URL: [Link])

-

Discovery of this compound, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. (Source: PubMed Central, URL: [Link])

-

Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor this compound reported. (Source: BioWorld, URL: [Link])

-

PDE10A Phoshodiesterase Assay Service. (Source: Reaction Biology, URL: [Link])

-

Efficacy and Safety of this compound in Participants With an Acute Episode of Schizophrenia. (Source: Merck Clinical Trials, URL: [Link])

-

PDE10A - Wikipedia. (Source: Wikipedia, URL: [Link])

-

PDE10A Assay Kit. (Source: West Bioscience, URL: [Link])

-

Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. (Source: MDPI, URL: [Link])

-

Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. (Source: Journal of Neuroscience, URL: [Link])

-

This compound | ALZFORUM. (Source: ALZFORUM, URL: [Link])

-